methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of appropriate thieno[2,3-c]pyrazole derivatives with methylating agents under controlled conditions . One common method includes the cyclization of 3-phenyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can be compared to other similar compounds, such as:
- Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
24086-28-0 |
---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-9-11-8-12(14(17)18-2)19-13(11)16(15-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
YVCXWEOHTQHCQS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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